![molecular formula C14H23NO4 B2842891 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid CAS No. 2413897-10-4](/img/structure/B2842891.png)
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid
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Description
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-438 or vonoprazan, and it belongs to the class of proton pump inhibitors (PPIs).4]octan-8-yl]acetic acid.
Scientific Research Applications
Synthesis of Complex Molecular Structures
The compound and its related derivatives serve as critical intermediates in the synthesis of complex molecular structures. For example, heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates demonstrate the compound's utility as a novel class of dipeptide synthons for peptide synthesis. These synthons undergo expected reactions with carboxylic acids and thioacids, showcasing their versatility in constructing peptides, including nonapeptides analogous to antibiotics (Suter et al., 2000).
Pharmaceutical Research and Drug Development
In the realm of pharmaceutical research, compounds like gabapentin-base synthesized from similar chemical structures have been developed for treating various conditions. An example includes the synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives, which were prepared through an intermolecular Ugi reaction. These compounds exhibit potential biological activity, highlighting the compound's significance in drug development (Amirani Poor et al., 2018).
Biochemical Reactions and Mechanistic Studies
The spirocyclic and azaspiro derivatives of the compound are instrumental in studying biochemical reactions and mechanisms. For instance, the interception of an intermediate thiocarbonyl ylide by NH-compounds showcases the compound's utility in understanding reaction pathways and intermediates in organic synthesis, providing insights into the behavior of spirocyclic compounds under various conditions (Mlostoń et al., 2004).
Antiviral and Antibacterial Research
Additionally, derivatives of this compound have shown promising results in antiviral and antibacterial research. Specifically, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines exhibiting potent antibacterial activity against respiratory pathogens have been synthesized. These compounds provide a foundation for developing treatments for respiratory tract infections, showcasing the potential of these chemical structures in combating infectious diseases (Odagiri et al., 2013).
properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-5-10(9-11(16)17)14(15)6-4-7-14/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFWZDLWRLASCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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